Isoxazolo[5,4-E][1,4]thiazepine
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Overview
Description
Isoxazolo[5,4-E][1,4]thiazepine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5,4-E][1,4]thiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles . This reaction is often carried out in the presence of a base, such as pyridine, and under reflux conditions to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-E][1,4]thiazepine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism by which Isoxazolo[5,4-E][1,4]thiazepine exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) production in lipopolysaccharide-stimulated splenocytes . Additionally, the compound has been shown to modulate signaling pathways associated with cell activation .
Comparison with Similar Compounds
Isoxazolo[5,4-E][1,4]thiazepine can be compared with other similar heterocyclic compounds, such as:
Isoxazolo[5,4-b]pyridine: Known for its antitumor and pesticidal activities.
Isoxazolo[4,5-c]pyridine: Exhibits inhibitory activity against Hsp90 and HDAC6, with potential antiproliferative effects.
The uniqueness of this compound lies in its specific combination of nitrogen and sulfur atoms within the heterocyclic ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H4N2OS |
---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-e][1,4]thiazepine |
InChI |
InChI=1S/C6H4N2OS/c1-2-10-4-5-3-8-9-6(5)7-1/h1-4H |
InChI Key |
ZRLMXUNJBFAOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C2C=NOC2=N1 |
Origin of Product |
United States |
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